

An In-depth Technical Guide to 1-bromo-4-(phenylmethoxy)benzene

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Compound of Interest

Compound Name: 4-Benzyloxybromobenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-bromo-4-(phenylmethoxy)benzene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a compilation of the compound's physical and spectroscopic data, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a logical diagram of the synthetic pathway.

Chemical Structure and Identification

1-bromo-4-(phenylmethoxy)benzene, also known as **4-benzyloxybromobenzene** or benzyl p-bromophenyl ether, is an aromatic ether. Its structure consists of a bromobenzene ring linked to a benzyl group through an ether oxygen.

Key Identifiers:

- IUPAC Name: 1-bromo-4-(phenylmethoxy)benzene[1]
- Molecular Formula: C₁₃H₁₁BrO[1]
- CAS Number: 6793-92-6[1]

- Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)Br[1]
- InChI: InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-bromo-4-(phenylmethoxy)benzene is presented in the tables below. This information is crucial for its identification, purification, and use in further chemical transformations.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Weight	263.13 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	62-65 °C	
Boiling Point	188-190 °C at 15 mmHg	
Solubility	Insoluble in water, soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.43-7.31 (m, 7H, Ar-H), 6.91 (d, J=8.8 Hz, 2H, Ar-H), 5.04 (s, 2H, OCH ₂)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 158.2, 136.8, 132.2, 128.7, 128.2, 127.6, 116.5, 113.2, 70.2	[1]
Infrared (IR) (KBr, cm ⁻¹)	3060, 3035 (Ar C-H stretch), 2920, 2870 (C-H stretch), 1590, 1490 (Ar C=C stretch), 1240 (C-O stretch), 1010 (C-Br stretch)	[1]
Mass Spectrometry (MS)	m/z (%): 262/264 ([M] ⁺ , Br isotope pattern), 91 (100, [C ₇ H ₇] ⁺)	

Synthesis of 1-bromo-4-(phenylmethoxy)benzene

The most common and efficient method for the synthesis of 1-bromo-4-(phenylmethoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from 4-bromophenol acts as the nucleophile, attacking benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 4-Bromophenol
- Benzyl bromide
- Potassium carbonate (K₂CO₃)
- Acetone (anhydrous)

- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

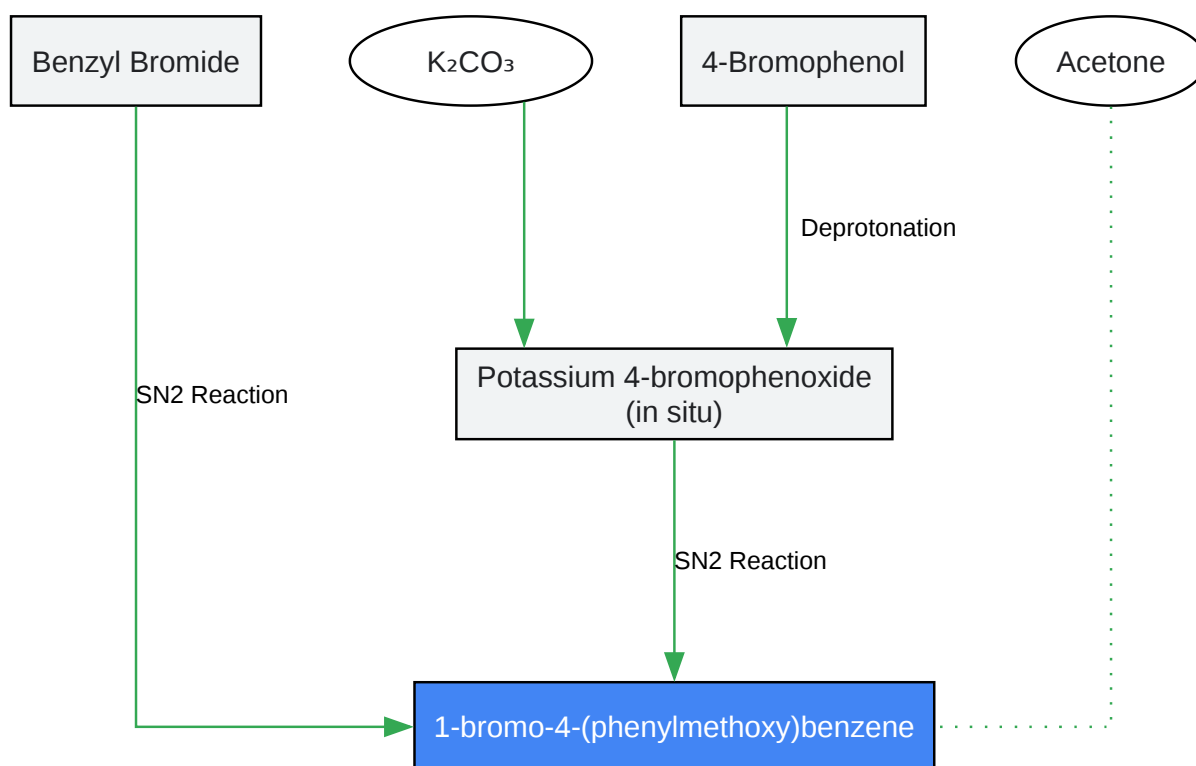
Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL/g of 4-bromophenol).
- Stir the mixture at room temperature for 15 minutes.
- Add benzyl bromide (1.1 eq) to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Dissolve the resulting residue in dichloromethane (50 mL).

- Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-4-(phenylmethoxy)benzene as a white crystalline solid.

Logical Relationship of Synthesis

The following diagram illustrates the synthetic pathway for 1-bromo-4-(phenylmethoxy)benzene via the Williamson ether synthesis.



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Synthesis of 1-bromo-4-(phenylmethoxy)benzene.

This guide provides essential technical information for professionals working with 1-bromo-4-(phenylmethoxy)benzene. The presented data and protocols are intended to facilitate its synthesis, characterization, and application in research and development.

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References

- 1. 1-Bromo-4-phenylmethoxybenzene | C₁₃H₁₁BrO | CID 138835 - PubChem [pubchem.ncbi.nlm.nih.gov]
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